

Trimethylammonium Chloride-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Trimethylammonium chloride-d10	
Cat. No.:	B3319169	Get Quote

For researchers, scientists, and professionals in drug development, **Trimethylammonium chloride-d10** serves as a crucial deuterated standard in a variety of analytical and metabolic studies. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as its role as a tracer in metabolic research.

Core Properties of Trimethylammonium Chlorided10

Quantitative data for **Trimethylammonium chloride-d10** is summarized in the table below, providing a quick reference for its key physical and chemical properties.



Property	Value
CAS Number	107766-37-0[1]
Molecular Weight	105.63 g/mol [1]
Chemical Formula	(CD₃)₃N·DCI[1]
Synonyms	Trimethylamine:DCl (D10, 98%)[1], Methan-d3-amine, N,N-di(methyl-d3)-, hydrochloride-d[1], Trimethyl-D9-amine hydrochloride deuterium[2]
Primary Applications	Synthetic Intermediate[1], Tracer, Internal Standard for NMR, GC-MS, or LC-MS analysis[3]

Application in Quantitative Analysis: LC-MS Internal Standard

Stable isotope-labeled compounds like **Trimethylammonium chloride-d10** are considered the gold standard for internal standards in LC-MS/MS bioanalysis. Their use helps to compensate for sample-to-sample variability during extraction and potential matrix effects during ionization.

Detailed Experimental Protocol: Use as an Internal Standard in LC-MS

This protocol outlines a general procedure for using **Trimethylammonium chloride-d10** as an internal standard for the quantification of an analogous analyte in a biological matrix.

- Preparation of Stock Solutions:
 - Prepare a stock solution of the non-labeled analyte (e.g., trimethylammonium chloride) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
 - Prepare a stock solution of Trimethylammonium chloride-d10 at a concentration of 1 mg/mL in the same solvent.
- Preparation of Calibration Standards and Quality Control Samples:



- Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte stock solution.
- Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.
- Sample Preparation and Extraction:
 - To a fixed volume of each calibration standard, QC sample, and unknown sample, add a
 fixed volume of the Trimethylammonium chloride-d10 internal standard working
 solution. The concentration of the internal standard should be consistent across all
 samples.
 - Perform a protein precipitation extraction by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
 - Vortex the samples to ensure thorough mixing and precipitation of proteins.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted samples onto an appropriate LC column for chromatographic separation.
 - The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and Trimethylammonium chloride-d10.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard for each sample.





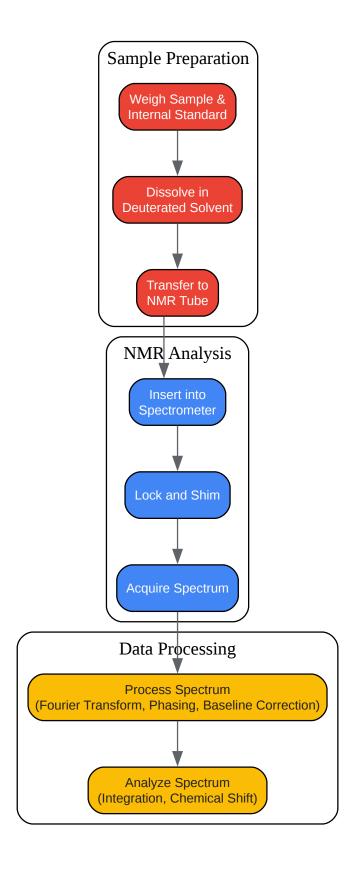


- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.









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References

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- To cite this document: BenchChem. [Trimethylammonium Chloride-d10: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3319169#trimethylammonium-chloride-d10-cas-number-and-molecular-weight]

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